REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN(C=O)C.Br[CH2:19][CH2:20][O:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][O:23]1>O.CCOC(C)=O>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:19][CH2:20][O:21][CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][O:23]2)[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10.22 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
Cs2CO3
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.95 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC1OCCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at 23° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the reaction was stirred at 70° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
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Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford dark brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)CCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.78 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |